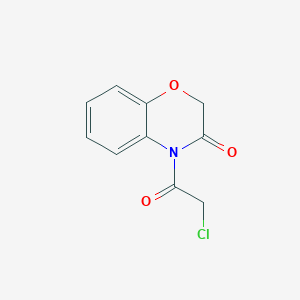

4-(2-Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Description

4-(2-Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative characterized by a chloroacetyl substituent at the 4-position of the benzoxazine ring. This compound (CAS: 90619-26-4) is synthesized via palladium-catalyzed borylation and Suzuki-Miyaura cross-coupling reactions, as reported in the synthesis of structurally related intermediates . Its molecular formula is C₁₁H₈ClNO₃, with a molecular weight of 237.64 g/mol. The chloroacetyl group enhances electrophilicity, making it a reactive intermediate for further functionalization in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

4-(2-chloroacetyl)-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-5-9(13)12-7-3-1-2-4-8(7)15-6-10(12)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLWRIPHBXJYJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00756575 | |

| Record name | 4-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00756575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90619-26-4 | |

| Record name | 4-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00756575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the chloroacetylation of a benzoxazinone precursor. One common method includes the reaction of 2H-1,4-benzoxazin-3(4H)-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The benzoxazinone core can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzoxazinones.

Hydrolysis: Formation of 2H-1,4-benzoxazin-3(4H)-one-2-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives of the benzoxazinone core.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-(2-Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one exhibit promising anticancer properties. For instance, compounds synthesized from this benzoxazine derivative were tested for their ability to inhibit tumor cell replication. One notable study isolated a compound named cappamensin A from Capparis sikkimensis, which was identified as an effective inhibitor of tumor cell growth .

COX-2 Inhibition

Another significant application is in the development of COX-2 inhibitors. Research has indicated that derivatives of this compound can serve as potential candidates for anti-inflammatory drugs by selectively inhibiting the cyclooxygenase-2 enzyme. This application is crucial for developing safer anti-inflammatory medications with fewer side effects compared to traditional NSAIDs .

Agricultural Chemistry Applications

Herbicide Development

The compound has been explored for its potential as a herbicide. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that can control weed populations without harming crops. Studies have shown that related benzoxazine derivatives can disrupt plant growth by interfering with hormonal balance and nutrient uptake .

Synthetic Intermediate

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It is utilized to create various complex molecules through reactions such as nucleophilic substitution and cyclization. This capability is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective inhibitors of tumor cell replication |

| COX-2 inhibitors | Potential candidates for safer anti-inflammatories | |

| Agricultural Chemistry | Herbicide development | Disrupts plant growth pathways |

| Synthetic Chemistry | Building block in organic synthesis | Versatile intermediate for complex molecule synthesis |

Case Studies

-

Anticancer Activity Study :

- Objective : To evaluate the anticancer properties of synthesized derivatives.

- Methodology : Bioactivity-guided fractionation was used to isolate active compounds.

- Results : Identified cappamensin A as a potent inhibitor of cancer cell proliferation.

-

COX-2 Inhibition Research :

- Objective : To assess the efficacy of benzoxazine derivatives as COX-2 inhibitors.

- Findings : Certain derivatives showed significant selectivity and potency against COX-2 compared to COX-1.

-

Herbicide Development Project :

- Objective : To develop selective herbicides using benzoxazine derivatives.

- Results : Demonstrated efficacy in controlling weed species while preserving crop health.

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood, but it is believed to involve the interaction with specific molecular targets such as enzymes or receptors. The chloroacetyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

Table 2: Comparative Bioactivity Profiles

Notes:

- The chloroacetyl derivative exhibits aldose reductase (ALR) inhibition , comparable to nitrophenyl-substituted analogues, suggesting utility in diabetic complications .

- Propanolamine-containing derivatives show broad-spectrum antimicrobial activity, likely due to enhanced membrane permeability from the propanolamine moiety .

Biological Activity

4-(2-Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of o-aminophenol with chloroacetyl chloride. This reaction is facilitated by solvents like butanone and basic conditions using sodium bicarbonate. The general reaction can be summarized as follows:

Antitumor Activity

Research indicates that benzoxazine derivatives exhibit significant antitumor properties. For instance, a study highlighted the compound's ability to inhibit tumor cell replication in vitro, suggesting potential applications in cancer therapy . The mechanism of action appears to involve apoptosis induction in cancer cells, which is crucial for halting tumor growth.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Benzoxazine derivatives have been reported to possess selective antibacterial effects, making them candidates for developing new antibiotics . The specific pathways through which these compounds exert their antimicrobial effects involve disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

Neuropharmacological Effects

Notably, some studies suggest that benzoxazines could act as selective serotonin receptor antagonists. This property may position them as potential treatments for psychiatric disorders by modulating neurotransmitter systems . The binding affinity and selectivity towards serotonin receptors need further investigation for therapeutic applications.

Study 1: Antitumor Efficacy

In a controlled laboratory setting, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests that the compound could serve as a lead compound for developing novel anticancer drugs.

Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at concentrations ranging from 10 to 100 µg/mL. The minimal inhibitory concentration (MIC) values were comparable to existing antibiotics, indicating its potential as an alternative treatment option .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers pathways leading to programmed cell death in cancer cells.

- Inhibition of Bacterial Growth : By interfering with critical bacterial processes such as cell wall synthesis and metabolic pathways.

- Serotonin Receptor Modulation : Potentially altering neurotransmitter levels in the brain, influencing mood and behavior.

Q & A

Q. What are the established synthetic routes for preparing 4-(2-Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves functionalizing the benzoxazinone core. A common approach is nucleophilic acylation of 2H-1,4-benzoxazin-3(4H)-one derivatives using chloroacetyl chloride. For example, alkylation or acylation reactions under basic conditions (e.g., K₂CO₃ in DMF) can introduce the 2-chloroacetyl group at the N4 position. Optimization may include:

- Temperature control (0–25°C) to minimize side reactions.

- Solvent selection (e.g., DMF or THF) to enhance solubility.

- Stoichiometric ratios (1:1.2 benzoxazinone:chloroacetyl chloride) to drive completion.

Yields are monitored via TLC and purified using column chromatography. Similar methodologies are validated in the synthesis of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one derivatives (86–97% yields) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., NH at δ ~10 ppm, aromatic protons at δ 6.8–7.2 ppm) and carbonyl groups (δ ~168 ppm for the lactam). Chloroacetyl protons appear as singlet(s) near δ 4.5–4.8 ppm .

- GC/MS : Confirms molecular ion peaks (e.g., m/z ~227 for C₁₀H₈ClNO₃) and fragmentation patterns (e.g., loss of Cl or CO groups) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for 6-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives .

Q. What preliminary biological assays are recommended for evaluating the bioactivity of this compound?

Answer:

- Antifungal assays : Disk diffusion or microbroth dilution against Candida albicans or Aspergillus fumigatus (MIC values). Benzoxazinones like DIMBOA show activity at 50–100 µg/mL .

- Phytotoxicity tests : Seed germination inhibition in Arabidopsis thaliana (IC₅₀ determination) .

- Enzyme inhibition : Screening against acetylcholinesterase or urease, given the electrophilic chloroacetyl group’s potential reactivity .

Advanced Research Questions

Q. How does the chloroacetyl substituent influence the compound’s reactivity and interaction with biological targets?

Answer: The chloroacetyl group enhances electrophilicity, enabling nucleophilic attack by thiols or amines in biological systems (e.g., enzyme active sites). This reactivity is critical for:

- Covalent binding to cysteine residues (e.g., in antifungal targets like ergosterol biosynthesis enzymes).

- Stabilizing hydrogen bonds with protein backbones, as seen in X-ray structures of related benzoxazinones . Computational docking (AutoDock Vina) can predict binding affinities, validated by mutagenesis studies .

Q. What strategies can resolve contradictions in reported bioactivity data for benzoxazinone derivatives?

Answer:

- Structural validation : Ensure compound purity via HPLC (>95%) and confirm stereochemistry (if applicable) using circular dichroism .

- Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% v/v).

- SAR studies : Compare substituent effects. For example, 6-chloro derivatives exhibit stronger antifungal activity than methoxy analogs, suggesting halogenation enhances membrane permeability .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Answer:

- QSAR models : Correlate logP values (e.g., calculated via ChemAxon) with bioavailability. Chloroacetyl derivatives typically have logP ~2.5, balancing solubility and cell penetration .

- ADMET prediction : Tools like SwissADME assess metabolic stability (CYP450 interactions) and toxicity (AMES test profiles).

- MD simulations : Evaluate binding persistence in target enzymes (e.g., 100 ns trajectories for stability analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.